molecular formula C27H30BrN3O4S B289113 ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B289113
M. Wt: 572.5 g/mol
InChI Key: ZOMHJNPEKHERGF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, which can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The use of high-throughput screening methods can also facilitate the identification of optimal reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to ensure high yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C27H30BrN3O4S

Molecular Weight

572.5 g/mol

IUPAC Name

ethyl 6-bromo-5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C27H30BrN3O4S/c1-5-34-27(33)26-21-12-25(35-15-19(32)14-31-18(3)11-17(2)29-31)22(28)13-23(21)30(4)24(26)16-36-20-9-7-6-8-10-20/h6-13,19,32H,5,14-16H2,1-4H3

InChI Key

ZOMHJNPEKHERGF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC(CN3C(=CC(=N3)C)C)O)Br)C)CSC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC(CN3C(=CC(=N3)C)C)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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